molecular formula C9H11NO2 B078038 2-amino-2-(4-methylphenyl)acetic Acid CAS No. 13227-01-5

2-amino-2-(4-methylphenyl)acetic Acid

Cat. No.: B078038
CAS No.: 13227-01-5
M. Wt: 165.19 g/mol
InChI Key: RZRRCPHBUKHOEY-UHFFFAOYSA-N
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Description

2-amino-2-(4-methylphenyl)acetic acid, also known as 4-methylphenylglycine, is an organic compound with the molecular formula C9H11NO2. It is a white crystalline solid that is used in various chemical and pharmaceutical applications. The compound is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a benzene ring substituted with a methyl group (-CH3).

Preparation Methods

Synthetic Routes and Reaction Conditions

2-amino-2-(4-methylphenyl)acetic acid can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylbenzaldehyde with ammonium acetate and potassium cyanide to form 4-methylphenylacetonitrile. This intermediate is then hydrolyzed to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization, filtration, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(4-methylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield imines, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

2-amino-2-(4-methylphenyl)acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-amino-2-(4-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow the compound to form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-amino-2-phenylacetic acid: Similar structure but lacks the methyl group on the benzene ring.

    2-amino-2-(3-methylphenyl)acetic acid: Similar structure with the methyl group in a different position on the benzene ring.

    2-amino-2-(4-chlorophenyl)acetic acid: Similar structure with a chlorine substituent instead of a methyl group.

Uniqueness

2-amino-2-(4-methylphenyl)acetic acid is unique due to the presence of the methyl group at the para position on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs .

Properties

IUPAC Name

2-amino-2-(4-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRRCPHBUKHOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408892
Record name 2-amino-2-(4-methylphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13227-01-5
Record name 2-amino-2-(4-methylphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-(4-methylphenyl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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